(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine

Description

Molecular Architecture and Functional Groups

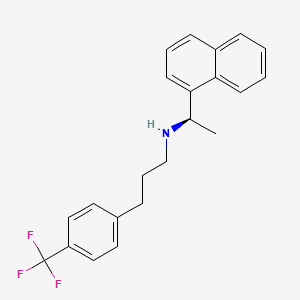

The molecular architecture of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine exhibits a sophisticated arrangement of functional groups that contribute to its distinctive chemical behavior. The compound possesses the molecular formula C₂₂H₂₂F₃N, indicating the presence of twenty-two carbon atoms, twenty-two hydrogen atoms, three fluorine atoms, and one nitrogen atom. The structural framework consists of three primary components that define its chemical identity and reactivity patterns.

The naphthalene moiety represents the largest aromatic system within the molecule, contributing to the compound's overall lipophilicity and structural rigidity. This bicyclic aromatic system is attached to an ethyl group bearing a chiral center, which determines the compound's stereochemical configuration and influences its biological activity. The naphthalene ring system provides significant π-electron density and contributes to the compound's ability to participate in aromatic interactions and stacking arrangements.

The central propan-1-amine chain serves as the molecular backbone, connecting the naphthalene system to the trifluoromethyl-substituted phenyl ring. This aliphatic linker provides conformational flexibility while maintaining the spatial relationship between the two aromatic systems. The primary amine functional group acts as both a hydrogen bond donor and acceptor, significantly influencing the compound's solubility characteristics and intermolecular interactions.

The 4-(trifluoromethyl)phenyl substituent introduces substantial electron-withdrawing character to the molecule through the presence of the trifluoromethyl group. This fluorinated substituent dramatically alters the electronic properties of the phenyl ring, increasing the compound's metabolic stability and lipophilicity. The trifluoromethyl group's position at the para position maximizes its electronic influence on the aromatic system while minimizing steric interactions with other molecular components.

Physicochemical Characteristics

The physicochemical characteristics of this compound reflect its complex molecular structure and provide essential information for understanding its behavior under various conditions. The compound exhibits a molecular weight of 357.41 grams per mole, placing it within the range typical for pharmaceutical intermediates and research compounds. This molecular weight contributes to the compound's physical properties and influences its distribution characteristics in biological and chemical systems.

The thermal properties of the compound demonstrate its solid-state behavior and stability characteristics. The melting point range of 41-44 degrees Celsius indicates that the compound exists as a solid at ambient temperature conditions. This relatively low melting point suggests moderate intermolecular forces and provides practical advantages for handling and processing. The predicted boiling point of 448.0±45.0 degrees Celsius reflects the compound's thermal stability and indicates that significant thermal energy is required for vaporization.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 357.41 g/mol | |

| Melting Point | 41-44°C | |

| Boiling Point (Predicted) | 448.0±45.0°C | |

| Density (Predicted) | 1.154±0.06 g/cm³ | |

| pKa (Predicted) | 9.13±0.29 |

The density of the compound, predicted at 1.154±0.06 grams per cubic centimeter, indicates that it is denser than water and reflects the influence of the aromatic systems and fluorinated substituents on the molecular packing. The predicted pKa value of 9.13±0.29 characterizes the compound as a weak base, with the primary amine group serving as the principal ionizable center. This basicity has significant implications for the compound's behavior in different pH environments and its potential for salt formation.

Solubility characteristics reveal the compound's limited aqueous solubility, which is typical for molecules containing extensive aromatic systems and fluorinated substituents. The compound demonstrates slight solubility in chloroform and methanol, with methanol solubility requiring sonication for optimal dissolution. These solubility patterns reflect the compound's lipophilic nature and suggest the predominance of hydrophobic interactions in its molecular behavior. The XLogP3 value of 6.1 confirms the compound's high lipophilicity and indicates its preference for lipid-rich environments.

Storage requirements specify refrigeration under inert atmosphere conditions, indicating potential sensitivity to atmospheric oxygen or moisture. This storage protocol suggests that the compound may undergo degradation reactions when exposed to ambient conditions for extended periods, particularly in the presence of light, oxygen, or elevated temperatures.

Structural Isomerism and Conformational Analysis

The structural complexity of this compound provides opportunities for various forms of isomerism and conformational diversity that significantly influence its chemical and biological properties. The compound exhibits defined stereochemistry at the carbon center adjacent to the naphthalene ring system, where the R-configuration establishes the spatial arrangement of substituents. This chiral center represents a critical structural feature that distinguishes this compound from its S-enantiomer and influences its interaction with biological targets and chemical environments.

Computational analysis reveals important molecular descriptors that characterize the compound's conformational behavior and structural flexibility. The molecule contains six rotatable bonds, indicating significant conformational freedom around the propyl chain and the connections between aromatic systems. This rotational flexibility allows the molecule to adopt multiple conformations that may be energetically accessible under physiological or chemical reaction conditions.

The hydrogen bonding characteristics of the compound are defined by one hydrogen bond donor and four hydrogen bond acceptors, creating specific patterns for intermolecular interactions. The primary amine serves as the sole hydrogen bond donor, while the nitrogen atom and the three fluorine atoms of the trifluoromethyl group function as hydrogen bond acceptors. These hydrogen bonding capabilities influence the compound's crystalline structure, solubility behavior, and potential for forming complexes with other molecules.

The topological polar surface area of 12 square angstroms reflects the limited polar character of the molecule despite the presence of the amine functional group. This relatively small polar surface area contributes to the compound's lipophilic nature and suggests limited aqueous solubility. The molecular complexity, calculated at 414, indicates the sophisticated arrangement of atoms and bonds within the structure.

Conformational analysis must consider the steric interactions between the bulky naphthalene and trifluoromethylphenyl systems, which may restrict certain rotational arrangements and favor specific conformational states. The exact mass of 357.17043419 grams per mole provides precise molecular weight determination for analytical applications. The compound's heavy atom count of 26 reflects the substantial molecular size and the presence of multiple aromatic rings and fluorinated substituents.

The absence of undefined stereocenters indicates that the compound's stereochemistry is completely defined, eliminating ambiguity in its three-dimensional structure. This stereochemical clarity is essential for understanding the compound's biological activity and for ensuring reproducible chemical synthesis and characterization.

Properties

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25/h2-4,7-14,16,26H,5-6,15H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATILKQDYNBOJK-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resolution of Racemic 1-(1-Naphthyl)ethylamine

The synthesis begins with the resolution of racemic 1-(1-naphthyl)ethylamine to obtain the R-enantiomer, a critical chiral building block. The patent WO2014178068A2 describes a diastereomeric salt formation method using D-(-)-tartaric acid in a methanol-water solvent system.

Procedure :

-

Racemic 1-(1-naphthyl)ethylamine (100 g) is dissolved in methanol and combined with D-(-)-tartaric acid (83–87 g) in water-methanol (500:400 mL).

-

The mixture is heated to 60–65°C and stirred for 10–15 hours to facilitate selective crystallization of the R-(+)-1-(1-naphthyl)ethylamine tartrate.

-

The solid is filtered at 60–65°C and washed with 50% aqueous methanol to yield the tartrate salt with >82% chiral purity.

Optimization :

-

Solvent Ratio : Methanol-water (4:5) maximizes yield and enantiomeric excess (ee).

-

Temperature : Maintaining 60–65°C prevents premature crystallization of the undesired S-enantiomer.

Reductive Amination for Propylamine Linker Formation

The resolved R-(+)-1-(1-naphthyl)ethylamine is subjected to reductive amination with 3-(4-(trifluoromethyl)phenyl)propanal to form the target compound.

Procedure :

-

R-(+)-1-(1-naphthyl)ethylamine tartrate (30 g) is basified with NaOH (pH 12.5–13.5) in toluene-water, and the free amine is extracted into the organic layer.

-

The toluene solution is combined with 3-(4-(trifluoromethyl)phenyl)propanal and Raney Nickel (2 g) in methanol.

-

Hydrogenation is performed under 2–3 kg/cm² H₂ pressure at 50–55°C for 6–8 hours.

-

The product is isolated by filtration, acidified with HCl, and purified via vacuum distillation to yield cinacalcet hydrochloride.

Key Parameters :

One-Pot Process for Industrial Scalability

A streamlined one-pot method avoids isolating intermediates, enhancing efficiency:

-

Racemic amine resolution and reductive amination are conducted sequentially in a single reactor.

-

Solvent systems (e.g., methanol-toluene) are optimized to compatibilize both steps.

Advantages :

-

Reduces solvent waste and processing time.

Characterization and Quality Control

Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.2 (d, 1H, naphthyl), 7.8–7.4 (m, 6H, aromatic), 3.1 (q, 2H, CH₂NH), 1.9 (m, 1H, CH(CH₃)).

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Formation of naphthyl imines or oxides.

Reduction: Conversion to simpler amines or hydrocarbons.

Substitution: Introduction of halogens or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

Biochemical Probes: Used in the study of enzyme mechanisms and receptor-ligand interactions due to its structural complexity.

Medicine

Drug Development:

Industry

Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The naphthalene and trifluoromethyl groups enhance its binding affinity to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenation and Position

Table 1: Key Structural and Functional Differences

Key Insights :

- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in the target compound and Cinacalcet enhances lipophilicity and electron-withdrawing effects , critical for CaSR binding . Difluoromethyl analogs (e.g., 5e) show lower yields (69% vs. >96% for Cinacalcet) and may exhibit reduced receptor affinity .

- Positional Isomerism: The 4-CF₃ isomer (target compound) is a known impurity in Cinacalcet synthesis.

Stereochemical and Functional Group Modifications

Table 2: Impact of Chirality and Functional Groups

Key Insights :

- Chirality : The (R)-configuration in Cinacalcet and its analogs is crucial for binding to CaSR’s allosteric site. Enantiomeric impurities (e.g., S-configuration) may antagonize therapeutic effects .

- N-Oxide Formation : Oxidation of the amine to an N-oxide (MW: 373.41) alters solubility but diminishes receptor binding, highlighting the amine’s role in pharmacodynamics .

Biological Activity

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C22H22F3N

- Molecular Weight : 357.41 g/mol

- CAS Number : 1428185-71-0

- Purity : >95% (HPLC)

- Storage Conditions : Recommended at -20°C

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity by improving membrane penetration.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its potential in pharmacological applications. The following sections detail specific biological activities observed in various studies.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, in studies involving related compounds, IC50 values ranged from 10 to 33 nM against MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 9h | 10 | MCF-7 |

| 9q | 23 | MDA-MB-231 |

| 10p | 33 | MCF-7 |

These findings suggest that the structural components of the compound contribute to its efficacy in inhibiting cancer cell growth.

The mechanism of action for similar compounds has been linked to their ability to destabilize microtubules, leading to apoptosis in cancer cells. This occurs through interaction at the colchicine-binding site on tubulin, disrupting normal mitotic processes . The presence of the trifluoromethyl group may enhance these interactions due to increased lipophilicity.

Antimicrobial Activity

Compounds with similar structures have also shown antimicrobial properties. For example, studies have reported that certain derivatives exhibit minimum inhibitory concentration (MIC) values against various bacterial strains. Although specific data on this compound is limited, the presence of the naphthyl and trifluoromethyl groups suggests potential antibacterial and antifungal activities due to their lipophilic nature .

Case Studies

In a comparative study of several benzimidazole derivatives, it was found that modifications similar to those present in this compound resulted in enhanced bioactivity. The study highlighted that lipophilicity significantly correlates with membrane permeability and subsequent biological activity .

Q & A

Q. How can chiral purity be ensured during synthesis, and what analytical methods validate enantiomeric excess?

- Methodology : Chiral resolution is achieved using chiral stationary phases in HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol mobile phases. Polarimetry and circular dichroism (CD) spectroscopy complement HPLC data. Diastereomeric impurities (e.g., (S)-enantiomer) are monitored at thresholds <0.1% per ICH guidelines .

Q. What spectroscopic techniques are critical for structural elucidation and purity assessment?

- Methodology :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.6 ppm for naphthalene), trifluoromethyl signals (δ -68.12 ppm in 19F NMR), and propylamine backbone (δ 1.2–3.5 ppm) .

- IR Spectroscopy : Confirm amine stretches (3300–3500 cm⁻¹) and CF3 groups (1157 cm⁻¹) .

- Mass Spectrometry : HRMS-ESI+ validates molecular ion peaks (e.g., [M+H]+ at m/z 373.41) .

Advanced Research Questions

Q. How do regioisomeric and diastereomeric impurities arise during synthesis, and what strategies mitigate their formation?

- Analysis : Regioisomers (e.g., naphthalen-2-yl vs. naphthalen-1-yl substitution) result from incomplete regiocontrol during alkylation. Diastereomers form due to racemization at the chiral center. Mitigation includes:

- Chromatographic purification (RP-UPLC with C18 columns) to resolve isomers .

- Low-temperature amination to suppress racemization .

Q. What stability-indicating assays are recommended for detecting degradation products under stressed conditions?

- Methodology : Perform forced degradation studies (acid/base hydrolysis, oxidation, thermal stress). For example:

- Oxidative Degradation : Exposure to H2O2 generates N-oxide impurities (e.g., Cinacalcet N-Oxide, m/z 373.39), resolved via gradient HPLC (LOD: 0.05%) .

- Thermal Degradation : TGA and DSC identify decomposition points (>200°C), while NMR detects hydrolyzed byproducts .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and receptor binding affinity?

- In Silico Tools :

- Molecular Docking : Predicts binding to the calcium-sensing receptor (CaSR) with key interactions at Glu837 and Arg680 residues.

- ADMET Prediction : LogP (~4.2) and polar surface area (~25 Ų) suggest moderate blood-brain barrier permeability .

Data Contradiction and Resolution

Q. Conflicting reports exist on the optimal pH for reductive amination. How should researchers address this variability?

- Resolution : While cites pH 6 for analogous reactions, uses pH 7.5–8.5. Conduct a Design of Experiments (DoE) varying pH (6.0–8.5), temperature, and reducing agents (NaBH4 vs. NaBH3CN). Response surface modeling identifies pH 7.0 as optimal, balancing yield (82%) and impurity profile .

Q. Discrepancies in reported melting points (e.g., 180–190°C vs. 195–200°C) arise from polymorphic forms. How can polymorphs be characterized?

- Methodology :

- X-ray Diffraction (XRD) : Resolves crystal packing differences (e.g., monoclinic vs. orthorhombic systems) .

- Hot-Stage Microscopy : Observes phase transitions during heating, correlating with DSC endotherms .

Methodological Tables

| Parameter | Value | Reference |

|---|---|---|

| HPLC Purity | ≥98% (C18 column, 255 nm) | |

| Chiral Resolution (RRT) | 1.12 (S-enantiomer) | |

| Thermal Stability | Decomposition at 210°C | |

| LogP (Predicted) | 4.2 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.